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molecular formula C17H16O2 B8517206 {4-[(But-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 42403-76-9

{4-[(But-2-en-1-yl)oxy]phenyl}(phenyl)methanone

Cat. No. B8517206
M. Wt: 252.31 g/mol
InChI Key: GYARYIXMCQUTFI-UHFFFAOYSA-N
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Patent
US04683241

Procedure details

4-crotyloxybenzophenone was prepared from 4-hydroxybenzophenone and crotyl bromide using the procedure of Example 23. Through Claisen rearrangement it was converted into 3-(α-methyl-allyl)-4-hydroxybenzophenone. The crude product (10.1 g) was acylated (procedure of Example 1) and purified by chromatography (40:60 hexane-methylene chloride on silica gel) to produce 12.25 g (91%) of oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
crotyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(α-methyl-allyl)-4-hydroxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH2:16](Br)[CH:17]=[CH:18][CH3:19].CC(C1C=C(C=CC=1O)C(C1C=CC=CC=1)=O)C=C>>[CH2:16]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)[CH:17]=[CH:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
crotyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC)Br
Step Two
Name
3-(α-methyl-allyl)-4-hydroxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1O
Step Three
Name
crude product
Quantity
10.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by chromatography (40:60 hexane-methylene chloride on silica gel)

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.25 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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